

# A Comparative Guide: ACP-319 Combination Therapy vs. Monotherapy in B-Cell Malignancies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of **ACP-319**, a second-generation phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitor, when used in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib versus its use as a monotherapy in the treatment of relapsed/refractory B-cell malignancies. This analysis is based on preclinical and clinical trial data to inform ongoing research and drug development efforts in this therapeutic area.

## Executive Summary

The combination of **ACP-319** with acalabrutinib has demonstrated promising clinical activity, particularly in patients with non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL), a patient population with historically poorer prognoses.<sup>[1][2]</sup> Preclinical models suggested a synergistic effect when combining BTK and PI3K $\delta$  inhibitors.<sup>[3]</sup> Clinical data from a Phase 1/2 study indicates that the combination therapy leads to a higher overall response rate compared to what has been observed with acalabrutinib monotherapy in a similar patient population. However, the combination is also associated with increased toxicity, most notably hepatotoxicity.<sup>[2]</sup> Data on **ACP-319** as a monotherapy is more limited but suggests dose-dependent antitumor activity and a manageable safety profile in patients with various relapsed or refractory lymphoid malignancies.<sup>[4]</sup> Further development of **ACP-319** has been discontinued, but the findings from these studies provide valuable insights for the development of future combination therapies targeting the B-cell receptor (BCR) signaling pathway.<sup>[1]</sup>

## Data Presentation

**Table 1: Efficacy of ACP-319 Combination Therapy vs. Acalabrutinib Monotherapy in Relapsed/Refractory non-GCB DLBCL**

| Efficacy Endpoint                      | ACP-319 + Acalabrutinib Combination Therapy (non-GCB DLBCL)[2] | Acalabrutinib Monotherapy (non-GCB DLBCL)[5][6] |
|----------------------------------------|----------------------------------------------------------------|-------------------------------------------------|
| Overall Response Rate (ORR)            | 63% (10/16 patients)                                           | 24% (5/21 patients)                             |
| Complete Response (CR) Rate            | 25% (4/16 patients)                                            | 19% (4/21 patients)                             |
| Median Progression-Free Survival (PFS) | 5.5 months                                                     | 1.9 months                                      |
| Median Duration of Response (DOR)      | 8.2 months                                                     | Not Reported                                    |

**Table 2: Safety Profile of ACP-319 Combination Therapy vs. Monotherapy**

| Adverse Events<br>(Grade ≥3) | ACP-319 +<br>Acalabrutinib<br>Combination<br>Therapy (All<br>Patients in Phase<br>1/2 Study)[7] | ACP-319<br>Monotherapy<br>(Relapsed/Refracto-<br>ry Lymphoid<br>Malignancies)[4] | Acalabrutinib<br>Monotherapy (non-<br>GCB DLBCL)[6] |
|------------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------|
| Increased AST/ALT            | 28%/20%                                                                                         | Not Reported                                                                     | Not Reported                                        |
| Diarrhea                     | 12%                                                                                             | Not Reported                                                                     | 0%                                                  |
| Fatigue                      | 0%                                                                                              | Not Reported                                                                     | 10%                                                 |
| Rash                         | 12%                                                                                             | Not Reported                                                                     | 0%                                                  |
| Anemia                       | Not Reported                                                                                    | Hemolytic Anemia (1<br>patient, dose-limiting)                                   | 24%                                                 |
| Febrile Neutropenia          | Reported in 1 patient<br>(DLT)                                                                  | Not Reported                                                                     | Not Reported                                        |
| Pneumonitis                  | Reported in 1 patient<br>(DLT)                                                                  | Not Reported                                                                     | Not Reported                                        |

Note: Direct comparison of safety profiles is challenging due to different patient populations and reporting standards across studies. Data for **ACP-319** monotherapy is limited.

## Experimental Protocols

### **ACP-319 and Acalabrutinib Combination Therapy (NCT02328014)**

This was a Phase 1/2, open-label, multicenter study in adult patients with relapsed/refractory B-cell malignancies.[1]

- Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg twice daily) with escalating doses of **ACP-319** (25 mg, 50 mg, and 100 mg twice daily) to determine the maximum tolerated dose (MTD). A standard 3+3 dose-escalation design was used.[1][7]

- Part 2 (Dose Expansion): Patients with non-GCB and GCB DLBCL received acalabrutinib at 100 mg twice daily and **ACP-319** at the MTD (50 mg twice daily).[2]
- Primary Objective: To assess the safety and tolerability of the combination therapy and to determine the MTD of **ACP-319** in combination with acalabrutinib.
- Secondary Objectives: To evaluate the overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

## **ACP-319 Monotherapy (First-in-Human Study - NCT01300026)**

This was a Phase 1, open-label, multicenter, first-in-human study of AMG 319 (**ACP-319**) in adult patients with relapsed or refractory lymphoid malignancies.[8]

- Part 1 (Dose Exploration): Cohorts of patients received escalating doses of **ACP-319** (25, 50, 100, 200, 300, and 400 mg) administered orally once daily to determine the MTD.[8]
- Part 2 (Dose Expansion): Patients with Chronic Lymphocytic Leukemia (CLL) were enrolled at a dose no higher than the MTD to further evaluate safety, pharmacokinetics, and clinical activity.[8]
- Primary Objective: To evaluate the safety and tolerability of **ACP-319** and to determine the MTD.
- Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles and to assess the preliminary anti-tumor activity.

## **Mandatory Visualization**



[Click to download full resolution via product page](#)

Caption: B-Cell Receptor Signaling Pathway and Inhibition by Acalabrutinib and **ACP-319**.



[Click to download full resolution via product page](#)

Caption: Clinical Trial Workflow for Combination and Monotherapy Studies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](#) [tandfonline.com]
- 2. [tandfonline.com](#) [tandfonline.com]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [researchgate.net](#) [researchgate.net]

- 5. Acalabrutinib for treatment of diffuse large B-cell lymphoma: results from a phase Ib study  
- PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide: ACP-319 Combination Therapy vs. Monotherapy in B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574553#ACP-319-combination-therapy-vs-monotherapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)